Cas no 2229501-55-5 (5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine)

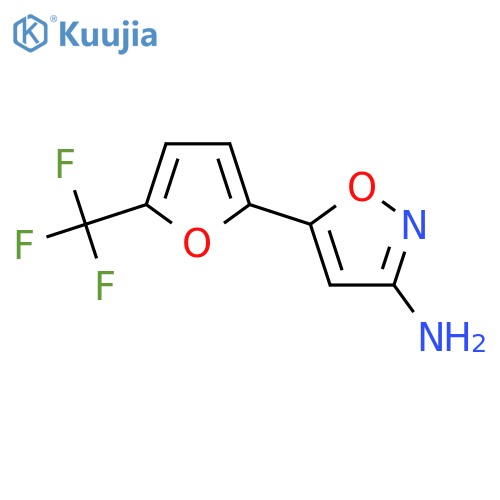

2229501-55-5 structure

商品名:5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine

5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine

- 2229501-55-5

- EN300-1971468

- 5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine

-

- インチ: 1S/C8H5F3N2O2/c9-8(10,11)6-2-1-4(14-6)5-3-7(12)13-15-5/h1-3H,(H2,12,13)

- InChIKey: XYYZTMWXJADTCB-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(C2=CC(N)=NO2)O1)(F)F

計算された属性

- せいみつぶんしりょう: 218.03031189g/mol

- どういたいしつりょう: 218.03031189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 65.2Ų

5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1971468-5.0g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 5g |

$5553.0 | 2023-06-02 | ||

| Enamine | EN300-1971468-5g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 5g |

$3687.0 | 2023-09-16 | ||

| Enamine | EN300-1971468-1g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 1g |

$1272.0 | 2023-09-16 | ||

| Enamine | EN300-1971468-0.1g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 0.1g |

$1119.0 | 2023-09-16 | ||

| Enamine | EN300-1971468-10.0g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 10g |

$8234.0 | 2023-06-02 | ||

| Enamine | EN300-1971468-1.0g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 1g |

$1915.0 | 2023-06-02 | ||

| Enamine | EN300-1971468-0.5g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 0.5g |

$1221.0 | 2023-09-16 | ||

| Enamine | EN300-1971468-0.25g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 0.25g |

$1170.0 | 2023-09-16 | ||

| Enamine | EN300-1971468-0.05g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 0.05g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1971468-2.5g |

5-[5-(trifluoromethyl)furan-2-yl]-1,2-oxazol-3-amine |

2229501-55-5 | 2.5g |

$2492.0 | 2023-09-16 |

5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

2229501-55-5 (5-5-(trifluoromethyl)furan-2-yl-1,2-oxazol-3-amine) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量